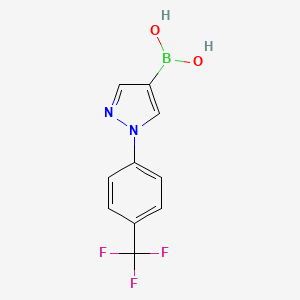
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic properties and is being studied extensively for its potential use in the treatment of various diseases.
Scientific Research Applications
Structural Aspects and Properties
Research on quinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, highlights the significance of structural aspects in determining their properties and potential applications. These studies reveal that interactions with mineral acids can result in different physical states, such as gels or crystalline solids, depending on the anionic structure of the acid used. Such behaviors indicate the potential for these compounds to form inclusion compounds or salts with distinct properties, offering avenues for developing new materials with tailored characteristics for specific applications (Karmakar, Sarma, & Baruah, 2007).
Applications in Biological Systems
Quinoline derivatives have demonstrated significant biological activities, including antimalarial and antimicrobial effects. For instance, compounds structurally related to quinoline-derivatives have shown potent in vitro inhibition against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, with minimal toxicity to mammalian cells. This suggests their potential as candidates for developing new antituberculosis therapeutics (Pissinate et al., 2016). Furthermore, these compounds' ability to form host–guest complexes that exhibit enhanced fluorescence emission points to their utility in developing fluorescence-based sensors or imaging agents for biological and chemical analyses (Karmakar, Sarma, & Baruah, 2007).
Potential for Novel Chemosensors
The development of chemosensors utilizing quinoline derivatives, capable of monitoring metal ion concentrations in living cells and aqueous solutions, underscores another significant application. These sensors can detect and quantify ions like Zn2+ with high sensitivity and selectivity, demonstrating the potential of quinoline-based compounds in environmental monitoring and biomedical diagnostics (Park et al., 2015).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)25-13-19(22)20-16-9-8-15-6-4-10-21(18(15)12-16)26(2,23)24/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSIXMJVODCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
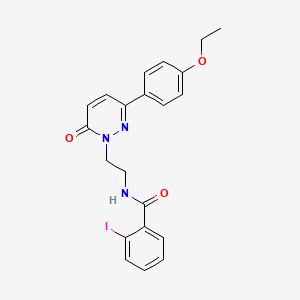
![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
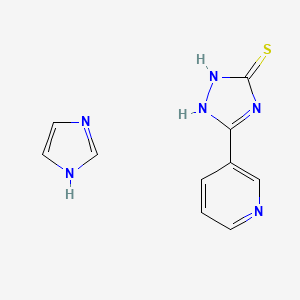
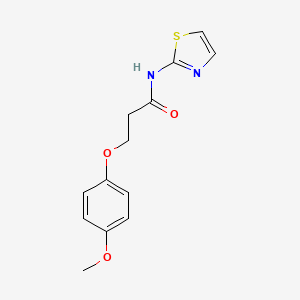
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)

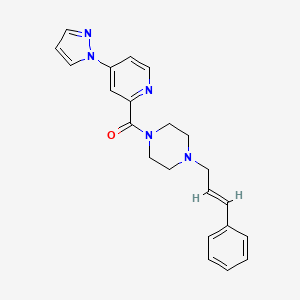
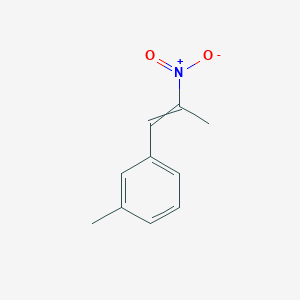
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
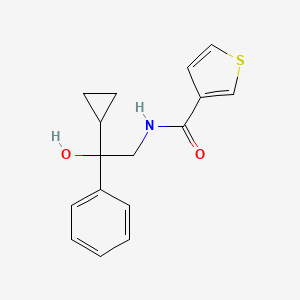
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)
